molecular formula C16H22N4O2 B7339368 N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide

N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide

Número de catálogo: B7339368
Peso molecular: 302.37 g/mol
Clave InChI: DSHQIDGSXJBNAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been shown to exhibit anti-cancer activity by targeting CK2 and has been extensively studied in preclinical and clinical settings.

Mecanismo De Acción

N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide inhibits CK2 by binding to the ATP-binding pocket of the enzyme. CK2 is a pleiotropic kinase that is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CK2 has been shown to be dysregulated in various cancer types, making it an attractive target for cancer therapy. By inhibiting CK2, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CK2. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide is that it has been extensively studied in preclinical and clinical settings, making it a well-characterized compound. In addition, this compound has been shown to exhibit anti-cancer activity in various cancer types, making it a promising candidate for cancer therapy. However, one limitation of this compound is that it is a small molecule inhibitor, which may limit its efficacy in certain cancer types.

Direcciones Futuras

There are several future directions for the study of N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide. One direction is to investigate the combination of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance its efficacy in cancer therapy. Another direction is to identify biomarkers that can predict the response to this compound in cancer patients, which could help to personalize cancer therapy. Furthermore, the development of more potent and selective CK2 inhibitors could lead to the development of more effective anti-cancer agents.

Métodos De Síntesis

N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitropyridine with 3-methylpyrrolidine-1-carboxylic acid and subsequent reduction of the nitro group to an amine. The resulting amine is then reacted with 3-carbamoylcyclobutanecarboxylic acid to yield this compound.

Aplicaciones Científicas De Investigación

N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide has been extensively studied in preclinical and clinical settings for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, pancreatic, and lung cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in various cancer types, including multiple myeloma, glioblastoma, and breast cancer.

Propiedades

IUPAC Name

N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-10-3-5-20(9-10)14-8-11(2-4-18-14)16(22)19-13-6-12(7-13)15(17)21/h2,4,8,10,12-13H,3,5-7,9H2,1H3,(H2,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHQIDGSXJBNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C2=NC=CC(=C2)C(=O)NC3CC(C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.